1-Benzyl-3-[(phenylcarbonyl)oxy]-1-azoniabicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-[(phenylcarbonyl)oxy]-1-azoniabicyclo[222]octane is a quaternary ammonium compound that features a bicyclic structure
Preparation Methods
The synthesis of 1-Benzyl-3-[(phenylcarbonyl)oxy]-1-azoniabicyclo[2.2.2]octane typically involves the alkylation of 1,4-diazabicyclo[2.2.2]octane (DABCO) with benzyl bromide. The reaction conditions often include the use of a solvent such as dimethyl sulfoxide (DMSO) and may be carried out at elevated temperatures to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Benzyl-3-[(phenylcarbonyl)oxy]-1-azoniabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, particularly with benzyl halides.
Transalkylation: The compound can undergo transalkylation reactions, where the benzyl group is transferred to another molecule.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, it is likely that it can undergo such reactions under appropriate conditions.
Common reagents for these reactions include benzyl bromide for alkylation and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-3-[(phenylcarbonyl)oxy]-1-azoniabicyclo[2.2.2]octane has several scientific research applications:
Mechanism of Action
The mechanism of action for 1-Benzyl-3-[(phenylcarbonyl)oxy]-1-azoniabicyclo[2.2.2]octane involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The compound’s bicyclic structure and quaternary ammonium group play a crucial role in its reactivity, allowing it to participate in various chemical transformations .
Comparison with Similar Compounds
Similar compounds to 1-Benzyl-3-[(phenylcarbonyl)oxy]-1-azoniabicyclo[2.2.2]octane include:
1,4-Diazabicyclo[2.2.2]octane (DABCO): A precursor in the synthesis of the target compound.
1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane: Another quaternary ammonium compound with similar reactivity.
Tropane Alkaloids: Compounds with a similar bicyclic structure that exhibit a wide range of biological activities.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for specialized applications in organic synthesis and material science.
Properties
Molecular Formula |
C21H24NO2+ |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(1-benzyl-1-azoniabicyclo[2.2.2]octan-3-yl) benzoate |
InChI |
InChI=1S/C21H24NO2/c23-21(19-9-5-2-6-10-19)24-20-16-22(13-11-18(20)12-14-22)15-17-7-3-1-4-8-17/h1-10,18,20H,11-16H2/q+1 |
InChI Key |
LZGYZCVOKCGYCA-UHFFFAOYSA-N |
Canonical SMILES |
C1C[N+]2(CCC1C(C2)OC(=O)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.